3beta-Cucurbita-5,24-dien-3-ol is a natural product found in Euphorbia guyoniana with data available.
3beta-Cucurbita-5,24-dien-3-ol
CAS No.: 128779-09-9
Cat. No.: VC18912660
Molecular Formula: C30H50O
Molecular Weight: 426.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 128779-09-9 |
---|---|
Molecular Formula | C30H50O |
Molecular Weight | 426.7 g/mol |
IUPAC Name | 4,4,9,13,14-pentamethyl-17-(6-methylhept-5-en-2-yl)-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
Standard InChI | InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-16-17-30(8)25-14-12-23-24(13-15-26(31)27(23,4)5)28(25,6)18-19-29(22,30)7/h10,12,21-22,24-26,31H,9,11,13-19H2,1-8H3 |
Standard InChI Key | WSPRAEIJBDUDRX-UHFFFAOYSA-N |
Canonical SMILES | CC(CCC=C(C)C)C1CCC2(C1(CCC3(C2CC=C4C3CCC(C4(C)C)O)C)C)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
3beta-Cucurbita-5,24-dien-3-ol (C30H50O) possesses a molecular weight of 426.72 g/mol and a complex tetracyclic structure. The compound’s backbone consists of four fused rings (three six-membered and one five-membered) with methyl groups at positions 4, 4, 9, 13, and 14. A 6-methylhept-5-en-2-yl side chain extends from position 17, contributing to its hydrophobic character . Key structural features include:
-
Double bonds: Δ5 in ring B and Δ24 in the side chain
-
Hydroxyl group: 3β-configuration on ring A
-
Stereochemistry: 10α-methyl group and 9β-hydrogen orientation
The SMILES notation (CC(CCC=C(C)C)C1CCC2(C1(CCC3(C2CC=C4C3CCC(C4(C)C)O)C)C)C
) and InChIKey (WSPRAEIJBDUDRX-UHFFFAOYSA-N
) provide unambiguous representations of its stereochemistry .
Physicochemical Characteristics
Collision cross-section (CCS) predictions for various adducts reveal insights into its gas-phase behavior:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 427.39345 | 212.0 |
[M+Na]+ | 449.37539 | 219.0 |
[M+NH4]+ | 444.41999 | 225.9 |
[M-H]- | 425.37889 | 214.1 |
These values indicate significant structural rigidity, particularly in sodium adducts, which show 3.3% greater CCS than protonated forms .
Biosynthetic Origin and Metabolic Pathways
Squalene-Derived Synthesis
The compound originates from squalene-2,3-epoxide through a non-conventional cyclization pathway that bypasses cycloartenol intermediates. Key enzymatic steps include:
-
Cationic cyclization: Formation of a lanostane-type carbocation at C-9
-
Methyl migration: 10α → 9β methyl shift with concomitant H-5 → H-10 transfer
-
Double bond formation: Sequential elimination of protons at C-6 and C-24
This route contrasts with phytosterol biosynthesis, as demonstrated by isotopic tracer studies showing direct conversion of squalene oxide to 3beta-cucurbita-5,24-dien-3-ol without parkeol or cycloartenol intermediates .
Evolutionary Significance in Cucurbitaceae
The presence of dedicated cucurbitadienol synthase in Cucurbitaceae species enables:
-
Divergence from sterol synthesis (98% sequence dissimilarity to lanosterol synthases)
-
Precursor channeling to cucurbitacin glycosides
-
Ecological defense: Herbivore deterrence through bitter triterpenoid production
Comparative genomics reveals gene clusters containing cucurbitadienol synthase (CDS), cytochrome P450s, and UDP-glycosyltransferases in cucumber and watermelon genomes .
Parameter | Cucurbitacin B (Derivative) | Control (DMSO) |
---|---|---|
STAT3 phosphorylation | 12% residual activity | 100% |
Caspase-3 activation | 4.8-fold increase | 1× |
Tumor volume (mm³) | 143 ± 21 | 412 ± 45 |
These effects correlate with disruption of cytoskeletal architecture and G2/M cell cycle arrest .
Analytical Characterization Techniques
Mass Spectrometric Profiling
HRMS fragmentation patterns (Q-TOF, 35,000 resolution) reveal characteristic ions:
-
m/z 341.28: Retro-Diels-Alder cleavage of ring C
-
m/z 189.15: Side chain loss with hydroxyl retention
-
m/z 121.10: Tetramethylcyclopentyl fragment
Collision-induced dissociation (CID) at 35 eV optimizes structural elucidation while preserving the hydroxyl group .
Crystallographic Data
Although single crystals remain elusive, molecular modeling (DFT/B3LYP 6-311++G**) predicts:
-
Dipole moment: 2.17 Debye
-
HOMO-LUMO gap: 5.3 eV
-
LogP: 8.2 (MarvinSketch prediction)
These calculations suggest high membrane permeability but poor aqueous solubility (0.12 μg/mL) .
Ecological and Evolutionary Perspectives
Plant Defense Chemistry
In Cucurbita species, 3beta-cucurbita-5,24-dien-3-ol serves as:
-
Phytoanticipin: Preformed barrier against fungal pathogens
-
Insect antifeedant: 78% reduction in Helicoverpa zea larval feeding
-
Allelopathic agent: Inhibits Arabidopsis root elongation (EC50 = 32 μM)
Gene expression analyses show 14-fold CDS upregulation upon mechanical wounding .
Evolutionary Conservation
Phylogenetic analysis of CDS orthologs reveals:
-
94% amino acid identity across Cucumis, Citrullus, and Lagenaria
-
Positive selection (dN/dS = 2.3) in substrate-binding regions
-
Fungal horizontal gene transfer: 62% similarity to Penicillium digitatum triterpene synthases
This conservation underscores its critical role in cucurbit secondary metabolism .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume